

Decoding the Trimethoprim-d9 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethoprim-d9

Cat. No.: B562225

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like **Trimethoprim-d9** is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the material, ensuring its suitability for use as an internal standard in quantitative analyses. This guide offers an in-depth explanation of the data and methodologies presented in a typical **Trimethoprim-d9** CoA.

Understanding the Basics: What is Trimethoprim-d9?

Trimethoprim-d9 is a deuterated form of Trimethoprim, a bacteriostatic antibiotic. In **Trimethoprim-d9**, nine hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling increases the molecular weight of the compound, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry.^[1] This property makes it an ideal internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis of Trimethoprim in various matrices by methods such as liquid chromatography-mass spectrometry (LC-MS).^[2]

Key Information on a Certificate of Analysis

A Certificate of Analysis for **Trimethoprim-d9** provides essential information about the compound and the specific lot.

Table 1: General Product Information

Parameter	Description	Example Value
Product Name	The common name of the compound.	Trimethoprim-d9
Catalog Number	A unique identifier for the product.	Varies by supplier
Lot Number	A unique identifier for the specific batch of the product.	Varies by supplier
CAS Number	The Chemical Abstracts Service registry number.	1189460-62-5[3][4]
Molecular Formula	The chemical formula of the compound.	C ₁₄ H ₉ D ₉ N ₄ O ₃ [3][4]
Molecular Weight	The mass of one mole of the compound.	299.37 g/mol [3][4]
Storage Conditions	The recommended temperature for storing the product.	2-8°C[3]
Retest Date	The date by which the material should be re-analyzed to ensure it still meets specifications.	Varies by supplier

Quantitative Analytical Data

The core of the CoA is the quantitative data that confirms the quality of the **Trimethoprim-d9** standard. This data is typically presented in a tabular format.

Table 2: Analytical Specifications and Results

Test	Method	Specification	Result
Purity (Chemical)	HPLC	≥98.0%	99.5%
Identity	¹ H NMR	Conforms to structure	Conforms
Identity	Mass Spectrometry	Conforms to structure	Conforms
Isotopic Purity	Mass Spectrometry	≥98% Deuterium Incorporation	99.2%
Residual Solvents	¹ H NMR / GC-MS	As per USP <467>	Complies
Water Content	Karl Fischer Titration	≤1.0%	0.2%

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for understanding and reproducing the results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. A typical HPLC method for Trimethoprim involves a reversed-phase column.^[5]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 5 µm, 4.6 x 150 mm (or similar).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M sodium acetate) and an organic solvent (e.g., acetonitrile).^[5]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV absorbance at a specific wavelength, often 254 nm or 280 nm.
- Sample Preparation: A known concentration of **Trimethoprim-d9** is dissolved in a suitable solvent (e.g., methanol or mobile phase).

- Quantification: The peak area of **Trimethoprim-d9** is compared to the total peak area of all components in the chromatogram to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

^1H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For **Trimethoprim-d9**, it verifies the correct placement of the non-deuterated protons.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO- d_6 , CDCl_3).
- Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
- Data Acquisition: A standard ^1H NMR spectrum is acquired.
- Interpretation: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum for the Trimethoprim structure, confirming the identity of the compound. The absence of signals corresponding to the deuterated positions further verifies the isotopic labeling.

Mass Spectrometry (MS) for Identity and Isotopic Purity

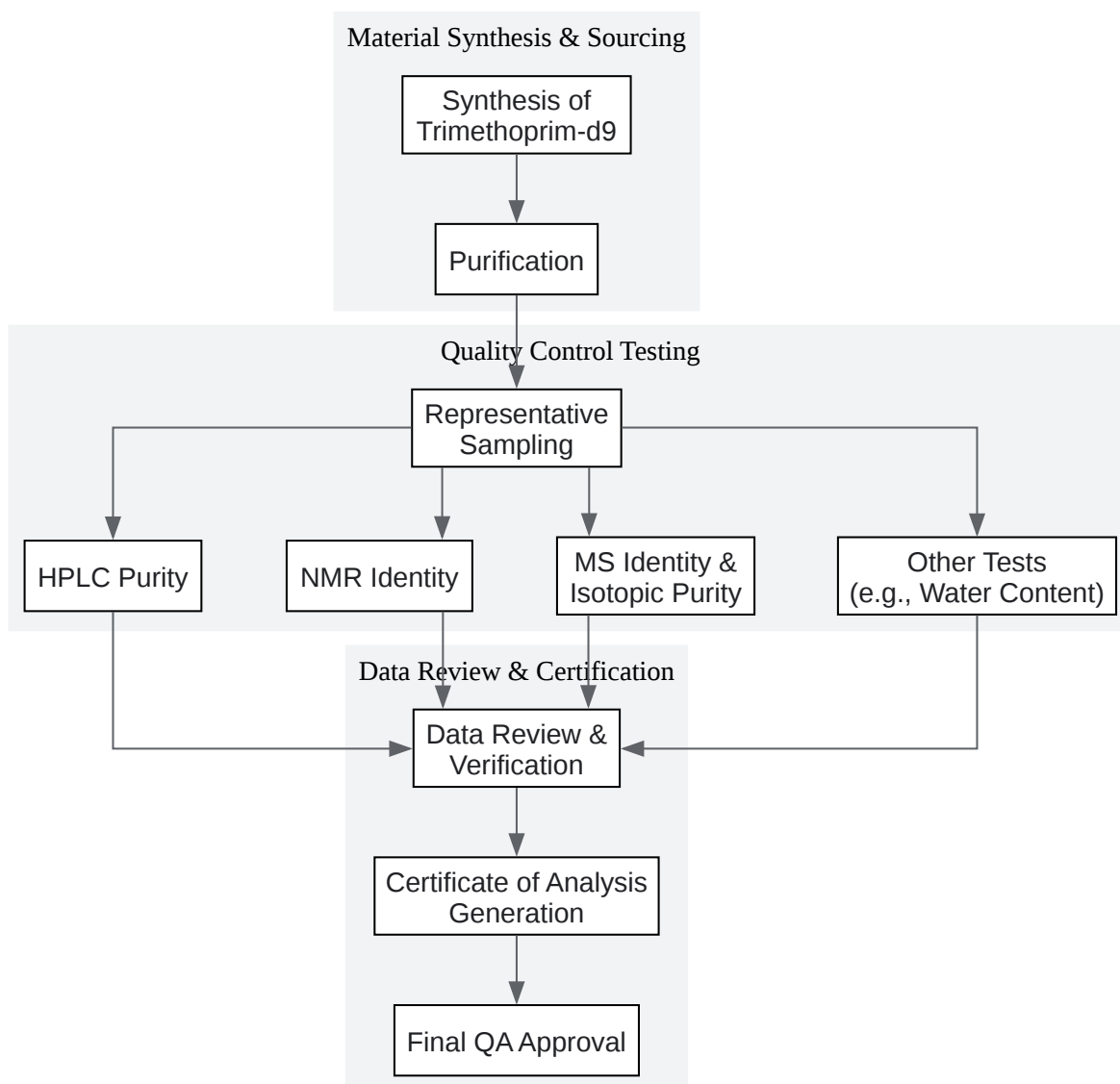
Mass spectrometry is used to confirm the molecular weight of the compound and to determine the extent of deuterium incorporation.

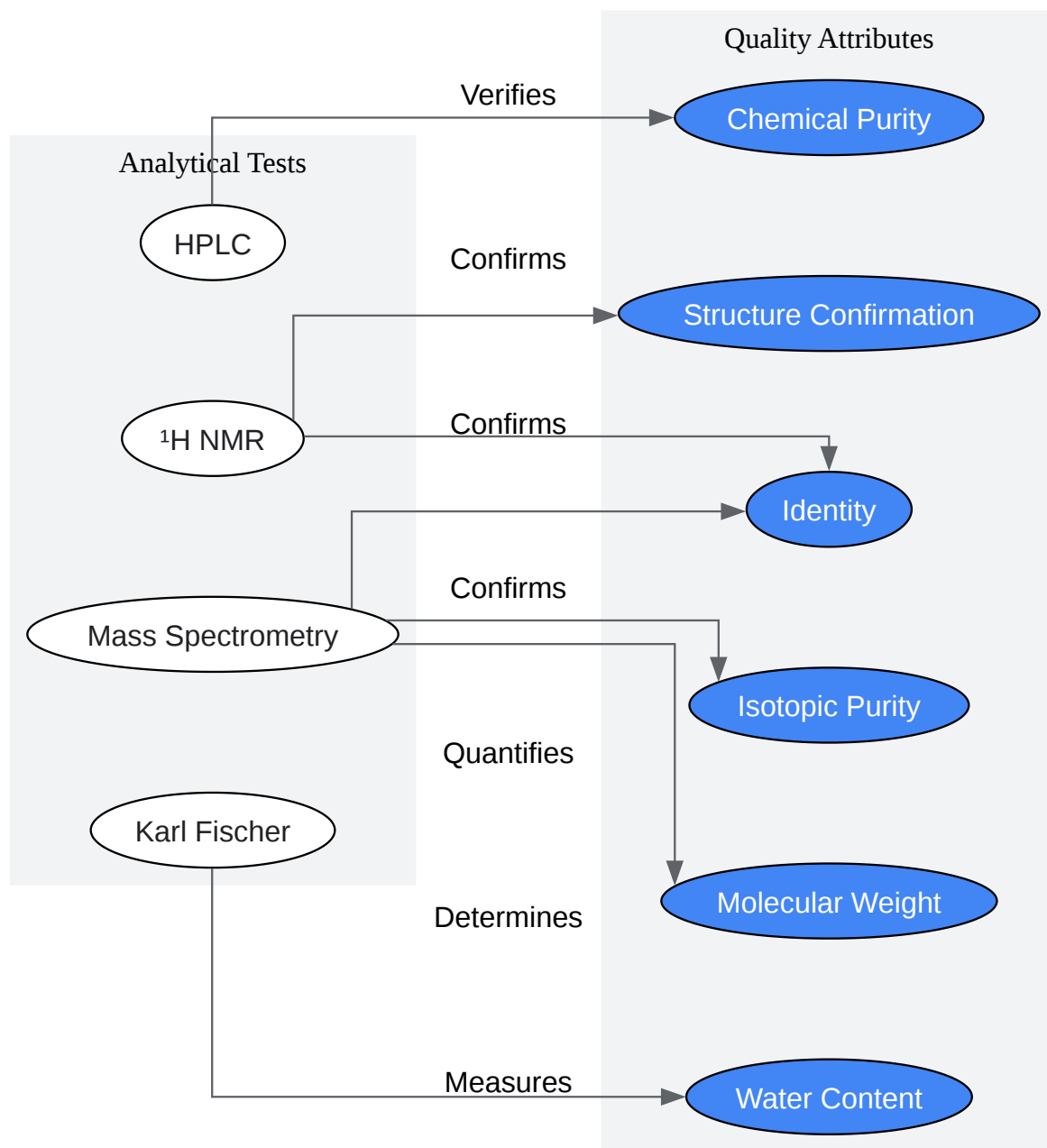
- Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or a direct infusion source. High-resolution mass spectrometry (HRMS) is often used for accurate mass determination.
- Ionization Technique: Electrospray ionization (ESI) is commonly used for Trimethoprim.
- Analysis:
 - Identity: The mass spectrum will show a prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ of **Trimethoprim-d9**. The measured mass-to-charge ratio (m/z) should be consistent with the calculated molecular weight.

- Isotopic Purity: The mass spectrum will display a distribution of isotopic peaks. The relative intensities of the peaks corresponding to different numbers of deuterium atoms (d_0 to d_9) are used to calculate the isotopic purity, which is the percentage of molecules that contain the desired number of deuterium atoms.

Visualizing the Workflow and Quality Relationships

Understanding the process behind generating a Certificate of Analysis and the interplay between different analytical tests is crucial for appreciating the quality of the reference standard.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmtech.com [pharmtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Trimethoprim-d9 VETRANAL , analytical standard 1189460-62-5 [sigmaaldrich.com]
- 5. Choosing Correct Reference Material Quality Grade [sigmaaldrich.com]
- To cite this document: BenchChem. [Decoding the Trimethoprim-d9 Certificate of Analysis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562225#trimethoprim-d9-certificate-of-analysis-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com